molecular formula C26H16Cl2 B13136875 1,5-Dichloro-9,10-diphenylanthracene CAS No. 80034-46-4

1,5-Dichloro-9,10-diphenylanthracene

Cat. No.: B13136875
CAS No.: 80034-46-4
M. Wt: 399.3 g/mol
InChI Key: NBHVEPUWSSAYCM-UHFFFAOYSA-N
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Description

1,5-Dichloro-9,10-diphenylanthracene is an organic compound with the molecular formula C30H18Cl2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 1 and 5 positions and two phenyl groups at the 9 and 10 positions. This compound is known for its photophysical properties and is used in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-9,10-diphenylanthracene can be synthesized through a multi-step process involving the chlorination of anthracene followed by the introduction of phenyl groups. One common method involves the following steps:

    Chlorination of Anthracene: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1,5-dichloroanthracene.

    Friedel-Crafts Alkylation: The 1,5-dichloroanthracene is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the phenyl groups at the 9 and 10 positions, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include quinones and other oxidized forms.

    Reduction: Products include hydro derivatives with reduced aromaticity.

Scientific Research Applications

1,5-Dichloro-9,10-diphenylanthracene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photophysical studies.

    Biology: Employed in fluorescence microscopy and as a fluorescent probe due to its strong emission properties.

    Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,5-dichloro-9,10-diphenylanthracene primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Lacks the chlorine atoms at the 1 and 5 positions, resulting in different photophysical properties.

    1,5-Dichloroanthracene: Lacks the phenyl groups at the 9 and 10 positions, leading to different chemical reactivity and applications.

    9,10-Dimethylanthracene: Substituted with methyl groups instead of phenyl groups, affecting its fluorescence properties.

Uniqueness

1,5-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which impart distinct photophysical properties and chemical reactivity. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity profiles.

Properties

CAS No.

80034-46-4

Molecular Formula

C26H16Cl2

Molecular Weight

399.3 g/mol

IUPAC Name

1,5-dichloro-9,10-diphenylanthracene

InChI

InChI=1S/C26H16Cl2/c27-21-15-8-14-20-24(18-11-5-2-6-12-18)26-19(13-7-16-22(26)28)23(25(20)21)17-9-3-1-4-10-17/h1-16H

InChI Key

NBHVEPUWSSAYCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Cl)C5=CC=CC=C5)Cl

Origin of Product

United States

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